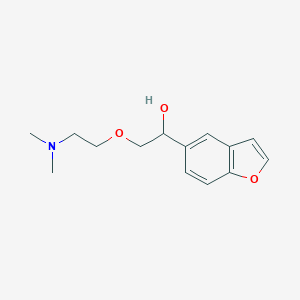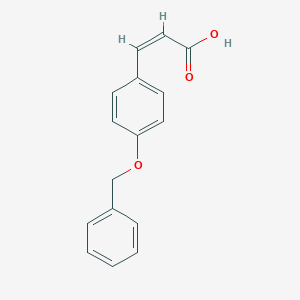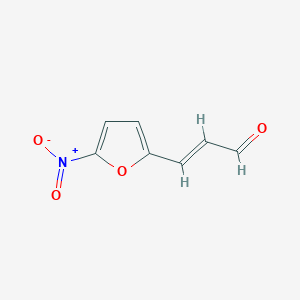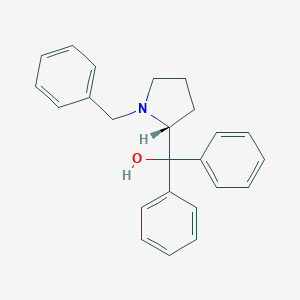
(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol” is a complex organic compound. It is a derivative of Diphenylmethanol, which is a secondary alcohol that is diphenylmethane carrying a hydroxy group at position 1 . It is also known as benzhydrol .
Synthesis Analysis
The synthesis of diphenylmethanol derivatives, including “®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol”, can be achieved through Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina . This method enables the selective syntheses of diphenylmethanol derivatives with very simple procedures, without expensive reagents and apparatuses .
Molecular Structure Analysis
The molecular structure of diphenylmethanol, the parent compound of “®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol”, is characterized by a diphenylmethane backbone carrying a hydroxy group at position 1 . The crystal and molecular structure of diphenylmethane, the core structure of diphenylmethanol, has been studied .
Chemical Reactions Analysis
The chemical reactions involving diphenylmethanol derivatives can be catalyzed by AlCl3-mediated Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, and post-synthetic work-up with alumina containing water or a primary alcohol . The alumina used in the reaction could be recycled repeatedly through washing with water and drying .
Physical And Chemical Properties Analysis
Diphenylmethanol, the parent compound of “®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol”, is a secondary alcohol and a member of benzyl alcohols . It is a secondary alcohol that is diphenylmethane which carries a hydroxy group at position 1 .
Applications De Recherche Scientifique
Synthesis of Esters Via a Greener Steglich Esterification
- Summary of the Application: A modified Steglich esterification reaction was used to synthesize a small library of ester derivatives with primary and secondary alcohols . The methodology uses a non-halogenated and greener solvent, acetonitrile, and enables product isolation in high yields without the need for chromatographic purification .
- Methods of Application: The protocol exhibits rates and yields that are comparable to traditional solvent systems and employs an extraction and wash sequence that eliminates the need for the purification of the ester product via column chromatography . This general method can be used to couple a variety of carboxylic acids with 1° and 2° aliphatic alcohols, benzylic and allylic alcohols, and phenols to obtain pure esters in high yields .
- Results or Outcomes: Using the modified Steglich esterification in acetonitrile followed by an acid-base extraction workup, 3-methoxybenzyl cinnamate was obtained as a light-yellow oil (205 mg, 90% yield) without the need for column chromatography .
Synthesis of Thiophene Derivatives
- Summary of the Application: Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application: The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on .
- Results or Outcomes: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Direct Cross-Coupling of Benzyl Alcohols
- Summary of the Application: In pursuit of effective synthetic routes functioning under greener pathways to achieve direct C–C bond formation, N-iodosuccinimide (NIS) has been reported as the most effective precatalyst among the N-halosuccinimides (NXSs) for the direct cross-coupling of benzyl alcohols with C-nucleophiles under solvent .
- Methods of Application: The study involves the use of N-iodosuccinimide (NIS) as a precatalyst for the direct cross-coupling of benzyl alcohols with C-nucleophiles . This method provides a greener pathway for C–C bond formation .
- Results or Outcomes: The study demonstrates the effectiveness of N-iodosuccinimide (NIS) as a precatalyst for the direct cross-coupling of benzyl alcohols with C-nucleophiles .
Direct Cross-Coupling of Benzyl Alcohols
- Summary of the Application: In pursuit of effective synthetic routes functioning under greener pathways to achieve direct C–C bond formation, N-iodosuccinimide (NIS) has been reported as the most effective precatalyst among the N-halosuccinimides (NXSs) for the direct cross-coupling of benzyl alcohols with C-nucleophiles under solvent .
- Methods of Application: The study involves the use of N-iodosuccinimide (NIS) as a precatalyst for the direct cross-coupling of benzyl alcohols with C-nucleophiles . This method provides a greener pathway for C–C bond formation .
- Results or Outcomes: The study demonstrates the effectiveness of N-iodosuccinimide (NIS) as a precatalyst for the direct cross-coupling of benzyl alcohols with C-nucleophiles .
Orientations Futures
The development of novel catalytic methods for SN-transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to SN-methods that are promoted by Lewis bases and points out potential future directions for further innovations .
Propriétés
IUPAC Name |
[(2R)-1-benzylpyrrolidin-2-yl]-diphenylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOXPIPWRDWNBA-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

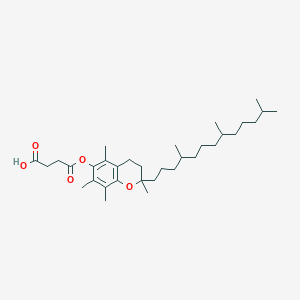
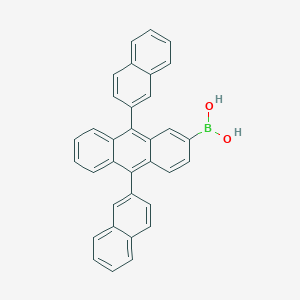


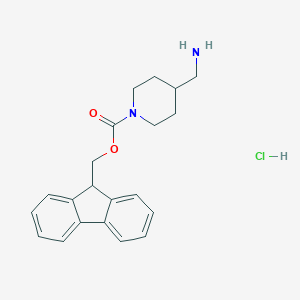

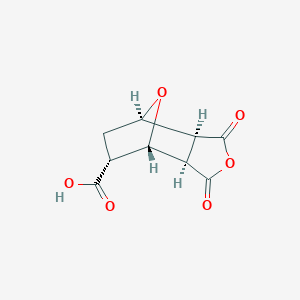



![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)
